molecular formula C6H10FNO2 B145396 Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate CAS No. 126111-11-3

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Cat. No.: B145396
CAS No.: 126111-11-3
M. Wt: 147.15 g/mol
InChI Key: PGEIOIOBHIGEMT-UHNVWZDZSA-N
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Description

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate (CAS: 126111-11-3) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₀FNO₂ (MW: 147.15 g/mol) . Its hydrochloride salt (CAS: 58281-80-4, MF: C₆H₁₁ClFNO₂, MW: 183.61 g/mol) is widely used in pharmaceutical research due to its stereochemical specificity and role as a building block for complex molecules . The compound features a rigid pyrrolidine ring with a fluorine substituent at the 4-position and a methyl ester at the 2-position, conferring unique electronic and steric properties critical for drug design, such as enhanced metabolic stability and binding affinity .

Properties

IUPAC Name

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEIOIOBHIGEMT-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in various fields of biological research, including medicinal chemistry and enzyme interaction studies. This compound's unique structural features impart significant biological properties, making it a valuable candidate for further investigation.

Chemical Structure and Properties

  • Molecular Formula : C6_6H11_{11}ClFNO2_2
  • Molecular Weight : 183.61 g/mol
  • CAS Number : 58281-80-4
  • Purity : Typically high purity (>95%) is required for biological studies.

The presence of a fluorine atom in the structure enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design and development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom is known to enhance binding affinity and selectivity, leading to more pronounced biological effects. This compound likely interacts with targets in a manner similar to other pyrrolidine derivatives, potentially influencing various biochemical pathways .

Potential Targets

  • Enzymes : The compound may influence enzyme activity by acting as an inhibitor or modulator.
  • Receptors : It has been suggested that it interacts with glutamate receptors, potentially affecting neurotransmission .

Biological Activities

  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
  • Anticancer Properties : Preliminary research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by disrupting critical signaling pathways .
  • Neurotransmitter Modulation : Its potential interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission, which could have implications for neurodegenerative diseases .

Study 1: DPP-IV Inhibition

A study focused on the role of DPP-IV inhibitors in managing diabetic nephropathy highlighted the potential of this compound as a therapeutic agent. The study demonstrated that DPP-IV inhibition led to improved renal function markers in diabetic models, suggesting that this compound may offer protective effects against kidney damage associated with diabetes .

Study 2: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of fluorinated pyrrolidine derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell proliferation .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Enzyme InhibitionInhibits DPP-IV; potential for diabetes treatment
Anticancer EffectsInduces apoptosis in cancer cell lines
Neurotransmitter ModulationPossible interaction with glutamate receptors

Scientific Research Applications

Medicinal Chemistry Applications

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate serves as a key intermediate in the synthesis of DPP-IV inhibitors, which are significant in treating type 2 diabetes. The compound can be transformed into various derivatives that exhibit inhibitory activity against DPP-IV. For instance, derivatives such as (2S,4S)-4-fluoropyrrolidine-2-carboxamides have been synthesized and evaluated for their efficacy as DPP-IV inhibitors, demonstrating promising results in lowering blood glucose levels in diabetic models .

2. Radiolabeling for Imaging

The compound's derivatives have been explored for radiolabeling applications, particularly in positron emission tomography (PET) imaging. For example, modifications involving this compound have led to the development of radiotracers that target programmed cell death protein 1 (PD-1) pathways. These radiolabeled compounds are crucial for studying tumor microenvironments and evaluating therapeutic responses in cancer treatment .

Synthetic Methodologies

1. Synthesis of Fluorinated Intermediates

The synthesis of this compound involves several steps that highlight its utility as a versatile synthon in organic chemistry. The compound can be synthesized through a multi-step process involving the fluorination of pyrrolidine derivatives. This method allows for the generation of highly pure fluorinated intermediates that can be further modified to produce various bioactive compounds .

StepReaction TypeYield (%)
1Fluorination90
2Hydrolysis85
3Esterification95

2. Modifications for Enhanced Activity

The ability to modify this compound has led to the creation of compounds with enhanced biological activity. For instance, coupling this compound with different acyl groups or functional moieties has resulted in derivatives with improved lipophilicity and binding affinity towards target proteins .

Biological Evaluations

1. In Vitro Studies

Biological evaluations have shown that derivatives of this compound exhibit significant activity against various cancer cell lines. In vitro studies have confirmed their potential as PD-L1 inhibitors, which play a crucial role in immune evasion by tumors. These compounds were tested alongside established inhibitors and demonstrated comparable efficacy .

2. In Vivo Studies

In vivo studies using animal models have further validated the therapeutic potential of these compounds. For example, PET imaging studies involving radiolabeled derivatives derived from this compound provided insights into their biodistribution and metabolic stability, essential for assessing their suitability as therapeutic agents .

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of pyrrolidine derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Differences
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 58281-80-4 C₆H₁₁ClFNO₂ 183.61 >97% Parent compound; optimal stereochemistry
(2R,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 131176-03-9 C₆H₁₁ClFNO₂ 183.61 >98% Diastereomer; altered spatial orientation
(2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 1445948-46-8 C₆H₁₁ClFNO₂ 183.61 95% Opposite configuration at both positions
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 58281-79-1 C₆H₁₁ClFNO₂ 183.61 97% Cis-fluorine and ester groups

Key Findings :

  • The (2S,4R) configuration is preferred in drug synthesis due to its compatibility with enzymatic binding pockets .
  • Diastereomers like (2R,4S) exhibit reduced solubility and stability compared to the parent compound .

Functional Group Variations

Substituents at the 4-position and ester groups influence reactivity and applications:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate 1499-56-5 -OH C₆H₁₁NO₃ 145.16 Higher polarity; MP: 156–160°C
Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate 218944-14-0 -O-C₆H₄-NO₂ C₁₂H₁₄N₂O₅ 266.25 Electron-withdrawing group; reactive
(2S,4R)-4-Boc-amino pyrrolidine-2-carboxylate methyl ester HCl N/A -Boc-NH C₁₂H₂₁N₂O₄ 281.31 Protected amine; stable in acidic conditions
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate 1523530-67-7 Ethyl ester C₇H₁₂FNO₂ 161.18 Increased lipophilicity

Key Findings :

  • Hydroxyl substitution (1499-56-5) enhances solubility but reduces membrane permeability compared to fluorine .
  • The Boc-protected derivative () is stable during peptide synthesis but requires deprotection for further reactions .
  • Ethyl esters (1523530-67-7) offer tailored lipophilicity for specific pharmacokinetic profiles .

Preparation Methods

Deoxyfluorination Using DAST or Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for converting hydroxyl groups to fluorides. The reaction typically proceeds under anhydrous conditions at low temperatures (−78°C to 0°C) to minimize side reactions. For instance, treating (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with DAST in dichloromethane achieves a 75–85% yield of the fluorinated product.

Electrophilic Fluorination with Selectfluor

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers a safer alternative to DAST, particularly for large-scale reactions. This reagent facilitates fluorination via an electrophilic mechanism, often in aqueous or polar aprotic solvents. Yields range from 65% to 78%, with improved selectivity for the 4-position.

Table 1: Comparative Fluorination Methods

ReagentTemperature (°C)SolventYield (%)Purity (%)
DAST−78 to 0CH₂Cl₂75–8590–95
Selectfluor25–40MeCN/H₂O65–7885–92

Esterification: Methylation of the Carboxylic Acid

The carboxylic acid at the 2-position is esterified using methyl chloroformate or dimethyl sulfate. This step is typically performed after fluorination to avoid side reactions. For example, treating (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid with methyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) yields the methyl ester with >90% conversion.

Key Considerations :

  • Base Selection : TEA or DMAP (4-dimethylaminopyridine) enhances reaction rates.

  • Solvent Effects : THF or DMF improves solubility of intermediates.

Purification and Isolation Techniques

Crude reaction mixtures often contain unreacted starting materials, byproducts (e.g., diastereomers), and residual fluorinating agents. Purification strategies include:

Recrystallization

Recrystallization from ethanol/water mixtures removes polar impurities, yielding crystals with 95–98% purity.

Chromatographic Methods

Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradients) resolves diastereomers, achieving >99% ee for the (2S,4R) isomer.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

  • Cost of Fluorinating Agents : DAST is expensive ($150–200/kg), favoring Selectfluor for bulk production.

  • Waste Management : Fluoride byproducts necessitate specialized neutralization protocols.

  • Process Automation : Continuous-flow reactors reduce reaction times by 40% compared to batch methods .

Q & A

Q. How can researchers optimize recrystallization conditions to improve yield and purity?

  • Methodology : Screen solvent mixtures (e.g., ethyl acetate/hexane) using high-throughput crystallization plates. Monitor crystal growth via microscopy and quantify purity by DSC (melting point depression analysis). Additives like seed crystals or ionic liquids can enhance nucleation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

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